2,4-Dichloro-1-iodobenzene

Descripción

Chemical Identity and Properties

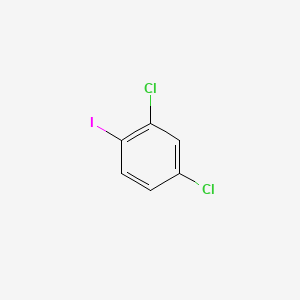

2,4-Dichloro-1-iodobenzene (CAS: 29898-32-6) is a halogenated aromatic compound with the molecular formula C₆H₃Cl₂I and a molecular weight of 272.89 g/mol . It is commercially available with purities ranging from 97% to >98% and exists as a pale-yellow to brown liquid with a density of 2.01 g/mL . Key identifiers include:

- SMILES: ClC1=CC(=C(C=C1)Cl)I

- InChI Key: ZQKJCBDCOGLKCQ-UHFFFAOYSA-N

Synthetic Applications

The compound is widely used as a precursor in organic synthesis, particularly in:

- Cross-coupling reactions: Ullmann coupling with 2-nitro-1-iodobenzene yields 2,4-dichloro-2′-nitrobiphenyl (67% yield) .

- Antiviral agent synthesis: Serves as a substrate for 2-aryl-isoindolin-1-ones with broad antiviral activity .

- Radiolabeling: Used in the synthesis of ¹⁸F-crizotinib for PET imaging .

- Hypervalent iodine precursors: Lithiation followed by nucleophilic addition to acetaldehyde forms alcohols for mesylation .

Propiedades

IUPAC Name |

2,4-dichloro-1-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKJCBDCOGLKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184011 | |

| Record name | 2,4-Dichloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29898-32-6 | |

| Record name | 2,4-Dichloro-1-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29898-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29898-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-1-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1-IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK5EJG6XB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dichloro-1-iodobenzene can be synthesized through several methods. One common approach involves the diazotization of 2,4-dichloroaniline followed by a Sandmeyer reaction with potassium iodide. The reaction conditions typically include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .

Industrial Production Methods

In industrial settings, the production of this compound may involve the direct halogenation of 2,4-dichlorobenzene using iodine and a suitable oxidizing agent. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-1-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under elevated temperatures.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are typically employed in these reactions.

Major Products Formed

Phenols: Formed through nucleophilic substitution reactions.

Biaryl Compounds: Produced via coupling reactions, which are valuable intermediates in pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

2,4-Dichloro-1-iodobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: Used in the development of active pharmaceutical ingredients (APIs) and intermediates.

Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Agricultural Chemicals: Utilized in the production of herbicides and pesticides.

Mecanismo De Acción

The mechanism of action of 2,4-Dichloro-1-iodobenzene in chemical reactions primarily involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and iodine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogen-Substituted Iodobenzenes

Key Compounds

*Calculated based on molecular formula C₆H₃BrClI.

Reactivity and Electronic Effects

- Electron-Withdrawing Effects : The 2,4-dichloro substitution pattern enhances electrophilicity at the iodine position, facilitating nucleophilic aromatic substitution (e.g., Ullmann coupling) . In contrast, fluoro substituents (e.g., in 1-Chloro-2,4-difluoro-5-iodobenzene) reduce reactivity due to stronger C-F bonds, making them less prone to displacement .

- Leaving Group Ability : Iodine in this compound is a superior leaving group compared to bromine or chlorine, enabling efficient cross-coupling reactions .

Functionalized Iodobenzenes

Cyclopropane and Ethoxybenzyl Derivatives

Comparison Insights

Actividad Biológica

2,4-Dichloro-1-iodobenzene (CAS No. 29898-32-6) is an aromatic compound characterized by the presence of two chlorine atoms and one iodine atom attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 272.89 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its biological activity and potential applications.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, primarily as an inhibitor of cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes, which are crucial in drug metabolism.

- CYP Inhibition :

- CYP1A2 : Yes

- CYP2C9 : Yes

- CYP3A4 : No

These properties suggest that the compound may influence the pharmacokinetics of co-administered drugs that are substrates for these enzymes, potentially leading to drug-drug interactions.

Toxicological Profile

The compound is classified as harmful if swallowed and can cause skin irritation upon contact. Inhalation may lead to respiratory irritation, highlighting the necessity for careful handling in laboratory settings.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated benzenes, including this compound. The results indicated that this compound demonstrated moderate antibacterial activity against specific strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significant compared to other halogenated compounds.

Synthesis and Derivatives

Research published in Journal of Fluorine Chemistry detailed synthetic pathways for producing derivatives of dichloroiodobenzenes. These derivatives were tested for their biological activities, including their potential role as building blocks for more complex biologically active molecules such as g-secretase inhibitors .

Q & A

Q. How can conflicting sublimation enthalpy values for halogenated benzenes be reconciled?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., manometry vs. calorimetry). Reassess data using the unified approach in , which evaluates systematic errors via residual analysis. For 1-chloro-4-iodobenzene, reported ranges from 69–72 kJ·mol; use weighted averages and report uncertainties () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.